Madindoline A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

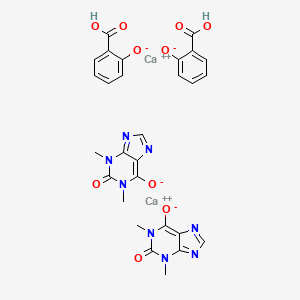

Madindoline A (MDL-A) is a novel gp130 non-peptide antagonist. It was isolated from Streptomyces nitrosporeus K93-0711. The compound specifically inhibits bone resorption and has potential therapeutic applications in postmenopausal osteoporosis. IL-6 (interleukin-6) plays a crucial role in multiple cellular processes, including tumor cell differentiation, antibody production, and growth. Excessive IL-6 production is implicated in multiple myeloma and postmenopausal osteoporosis pathogenesis .

Métodos De Preparación

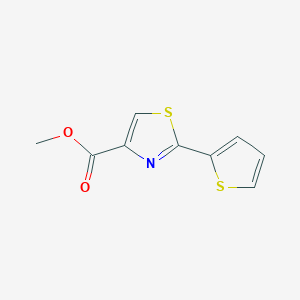

Synthetic Routes:: MDL-A and its stereoisomer, Madindoline B, possess a fuloindoline structure with a diketocyclopentene moiety bound to the methyl group. MDL-A lacks cytotoxic activity. It selectively inhibits IL-6 and IL-11 activity without affecting IL-6-specific signaling cascades (JAK2/STAT3). The compound binds to gp130, a 130 kDa glycoprotein involved in signal transduction, but does not inhibit the formation of the trimeric complex IL-6/IL-6 receptor/gp130. This suggests that MDL-A interferes with the dimerization of the trimeric complex .

Industrial Production:: Details regarding industrial-scale production methods for MDL-A are not widely available. research efforts are ongoing to explore its synthesis and scalability.

Análisis De Reacciones Químicas

MDL-A undergoes specific reactions related to its biological activity:

Aplicaciones Científicas De Investigación

MDL-A’s applications span various fields:

Medicine: Potential treatment for hormone-dependent postmenopausal osteoporosis, with a novel mechanism involving gp130 blockade.

Chemistry: A model compound for developing novel chemotherapeutic agents.

Biology: Insights into cytokine signaling pathways and bone metabolism regulation.

Mecanismo De Acción

MDL-A exerts its effects by inhibiting gp130 activity, thereby preventing bone loss in ovariectomized mice. It demonstrates high selectivity for IL-6 and IL-11 activities. The exact molecular targets and pathways involved remain areas of active research .

Comparación Con Compuestos Similares

While detailed comparisons are scarce, MDL-A’s uniqueness lies in its gp130-blocking mechanism. Further studies may reveal additional compounds with similar properties.

Propiedades

IUPAC Name |

2-[(8b-hydroxy-2,3a-dihydro-1H-furo[2,3-b]indol-4-yl)methyl]-4-butyl-2,5-dimethylcyclopent-4-ene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-4-5-8-15-14(2)18(24)21(3,19(15)25)13-23-17-10-7-6-9-16(17)22(26)11-12-27-20(22)23/h6-7,9-10,20,26H,4-5,8,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVQXXLKOCZMGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=O)C(C1=O)(C)CN2C3C(CCO3)(C4=CC=CC=C42)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12103386.png)

![7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12103422.png)

![Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]-](/img/structure/B12103432.png)